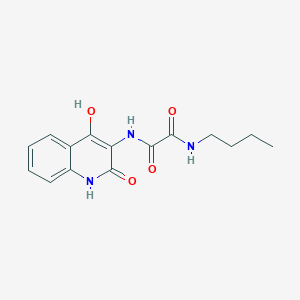
N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide, also known as BQ-788, is a selective antagonist of the endothelin B receptor (ETB). ETB receptors are found in various tissues and play a role in regulating blood pressure, vascular tone, and other physiological functions. BQ-788 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
科学的研究の応用
N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in cancer treatment. ETB receptors are overexpressed in several types of cancer, including breast, prostate, and lung cancer. This compound has been shown to inhibit the growth and metastasis of cancer cells by blocking the activation of ETB receptors. In addition, this compound has been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer.
This compound has also been studied for its potential applications in cardiovascular diseases. ETB receptors play a role in regulating blood pressure and vascular tone, and their dysfunction is associated with hypertension and other cardiovascular diseases. This compound has been shown to lower blood pressure and improve endothelial function in animal models of hypertension. In addition, this compound has been shown to reduce the formation of atherosclerotic plaques and improve vascular remodeling in animal models of atherosclerosis.
In neurological disorders, this compound has been studied for its potential neuroprotective effects. ETB receptors are found in the brain and are involved in several neurological functions, including synaptic plasticity and neuroinflammation. This compound has been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
作用機序
N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide selectively blocks the activation of ETB receptors by endothelin-1 (ET-1), a peptide hormone that regulates various physiological functions. ET-1 binds to both ETB and endothelin A (ETA) receptors, but the activation of ETB receptors is associated with beneficial effects, while the activation of ETA receptors is associated with vasoconstriction and other adverse effects. This compound binds to the ETB receptor and prevents the binding of ET-1, thereby blocking its downstream signaling pathways. The inhibition of ETB receptor activation by this compound leads to vasodilation, anti-inflammatory effects, and other beneficial effects in various diseases.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, depending on the tissue and disease context. In cancer cells, this compound inhibits the activation of ETB receptors, leading to reduced proliferation, migration, and invasion. In cardiovascular diseases, this compound lowers blood pressure, improves endothelial function, and reduces the formation of atherosclerotic plaques. In neurological disorders, this compound reduces neuroinflammation, improves cognitive function, and protects against neuronal damage. This compound has also been shown to have anti-inflammatory effects in various tissues, including the lung, liver, and kidney.
実験室実験の利点と制限
N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide has several advantages for lab experiments, including its high selectivity for ETB receptors, its well-established synthesis method, and its extensive characterization in various disease models. However, this compound also has some limitations, including its low solubility in aqueous solutions, its potential off-target effects at high concentrations, and its limited bioavailability in vivo. These limitations can be overcome by optimizing the experimental conditions, using appropriate controls, and using alternative ETB receptor antagonists for comparison.
将来の方向性
There are several future directions for the research on N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide. One direction is to further optimize the synthesis method and improve the purity and yield of the product. Another direction is to investigate the potential off-target effects of this compound and compare it with other ETB receptor antagonists. In addition, future studies could focus on the pharmacokinetics and pharmacodynamics of this compound in vivo, including its bioavailability, distribution, metabolism, and excretion. Finally, future studies could explore the potential applications of this compound in other diseases, such as inflammatory bowel disease, renal disease, and pulmonary hypertension.
合成法
N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide can be synthesized by coupling N-butyl-ethylenediamine with 4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid using standard peptide synthesis techniques. The final product is obtained after purification by high-performance liquid chromatography (HPLC). The synthesis of this compound has been reported in several research articles, and the purity and yield of the product can be optimized by modifying the reaction conditions.
特性
IUPAC Name |
N-butyl-N'-(4-hydroxy-2-oxo-1H-quinolin-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-2-3-8-16-14(21)15(22)18-11-12(19)9-6-4-5-7-10(9)17-13(11)20/h4-7H,2-3,8H2,1H3,(H,16,21)(H,18,22)(H2,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLBQGNTGIRVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=C(C2=CC=CC=C2NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

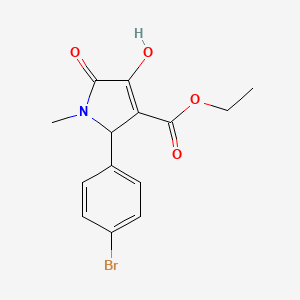

![7-(4-hydroxy-2-oxo-2H-chromen-3-yl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B5914139.png)


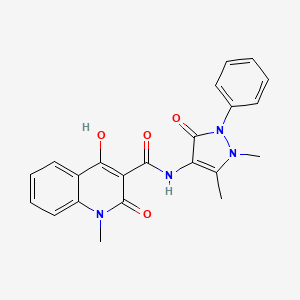

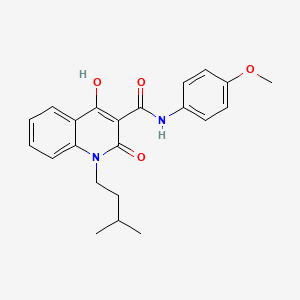
![N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914203.png)

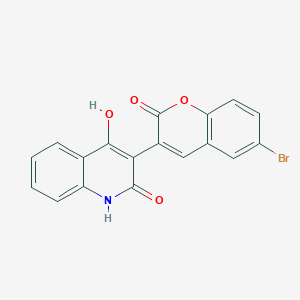
![ethyl {2-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}(oxo)acetate](/img/structure/B5914235.png)

![4-hydroxy-7-(3-methoxyphenyl)-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914241.png)